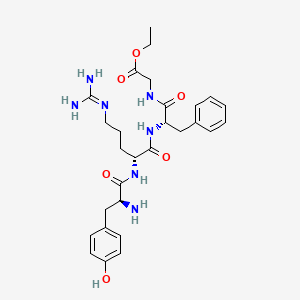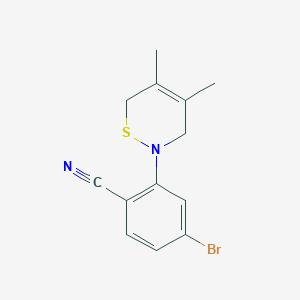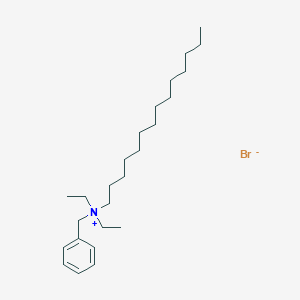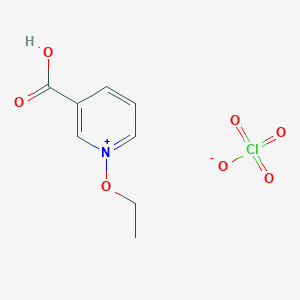![molecular formula C7H13BO B14373593 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane CAS No. 89869-15-8](/img/structure/B14373593.png)
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-7-oxa-8-borabicyclo[420]octane is a unique organoboron compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane typically involves the reaction of boronic acids with cyclic ethers under specific conditions. One common method includes the use of boronic acid derivatives and cyclic ethers in the presence of a catalyst to facilitate the formation of the bicyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of boronic esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups, often using halogenating agents.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran, and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane involves its interaction with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue . The pathways involved include the selective uptake by cancer cells and the subsequent nuclear reactions.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane can be compared with other similar compounds such as:
Bicyclo[4.2.0]octane: Lacks the boron and oxygen atoms, making it less reactive in certain applications.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of boron, leading to different reactivity and applications.
8-Oxabicyclo[3.2.1]octane: Similar structure but without the boron atom, used in different synthetic applications.
The uniqueness of this compound lies in its boron content, which imparts specific reactivity and applications not found in its analogs.
Eigenschaften
CAS-Nummer |
89869-15-8 |
|---|---|
Molekularformel |
C7H13BO |
Molekulargewicht |
123.99 g/mol |
IUPAC-Name |
8-methyl-7-oxa-8-borabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H13BO/c1-8-6-4-2-3-5-7(6)9-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
AGSDAWOMJIYHCH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCCC2O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)




![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)



